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Compound of Interest

1-(2-Bromo-5-
Compound Name: ,
nitrophenyl)ethanone

Cat. No.: B3148593

A comprehensive guide to the spectroscopic comparison of 2-bromo-5-nitroacetophenone and
its isomers, providing researchers, scientists, and drug development professionals with key
data for unequivocal identification. This guide presents a detailed analysis of the *H NMR, 13C
NMR, FT-IR, and Mass Spectrometry data for 2-bromo-5-nitroacetophenone and its positional
isomers. The distinct electronic environments conferred by the bromo and nitro substituents on
the acetophenone core give rise to unique spectral fingerprints, enabling clear differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-bromo-5-nitroacetophenone
and several of its isomers. These values have been compiled from various spectral databases
and literature sources.

Table 1: *H NMR Spectroscopic Data (Chemical Shift & in ppm, Coupling Constant J in Hz)
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Aromatic Protons -COCH:s Proton (9,
Compound o Reference
(6, multiplicity, J) s)

8.31 (d, J=2.7), 8.14

2-Bromo-5-

) (dd, J=8.3, 2.7), 7.83 2.69 [1]
nitroacetophenone

(d, J=8.3)

2-Bromo-3-

) ~8.2-7.5 (m) ~2.6
nitroacetophenone
2-Bromo-4- 8.32 (d, J=8.5), 8.08

) 4.43 (s, -CH2Br) [2][3]
nitroacetophenone (d, J=8.5)

8.35 (d, J=2.0), 8.09

4-Bromo-3-
] (dd, J=8.4, 2.0), 7.91 2.65 [4]
nitroacetophenone
(d, J=8.4)
8.25 (d, J=2.1), 8.00
3-Bromo-4-
) (dd, J=8.4, 2.1), 7.89 2.63 [5]
nitroacetophenone
(d, J=8.4)

Note: Data for some isomers is limited in the available literature. "m" denotes a multiplet.

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)

Aromatic
Compound C=0 -COCHs Reference
Carbons
2-Bromo-5-
. ~148, 142, 132,
nitroacetophenon  ~195 ~27
130, 128, 125
e
2-Bromo-4-
. ~150, 140, 130,
nitroacetophenon  ~190 124 ~31 (-CHzBr) [3]
e
4-Bromo-3-
. ~150, 138, 135,
nitroacetophenon  ~195 ~27
132,128, 125
e
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Note: Complete assigned 3C NMR data is not readily available for all isomers.

Table 3: Key FT-IR Absorption Bands (cm™1)

V(NO2) V(NO2)
Compound v(C=0) . . v(C-Br)
asymmetric symmetric
2-Bromo-5-
nitroacetophenon  ~1700 ~1530 ~1350 ~600-700
e
2-Bromo-3-
nitroacetophenon  ~1700 ~1530 ~1350 ~600-700
e
2-Bromo-4-
nitroacetophenon  ~1705 ~1520 ~1345 ~600-700
e
4-Bromo-3-
nitroacetophenon  ~1695 ~1535 ~1355 ~600-700

e

Note: These are approximate values and can vary slightly based on the sample preparation
method.

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular lon [M]* Key Fragment lons
. 228/230 ([M-CHs]*), 198/200
2-Bromo-5-nitroacetophenone 243/245
(IM-NO2]*), 183/185, 150, 104
_ 198/200 ([M-NO2]*), 183/185,
2-Bromo-3-nitroacetophenone 243/245
150, 104
_ 183/185 ([M-CH2Br]+), 150,
2-Bromo-4-nitroacetophenone 243/245 104
_ 228/230 ([M-CHs]*), 198/200
4-Bromo-3-nitroacetophenone 243/245

(IM-NO2]*), 183/185, 150, 104

Note: The presence of bromine results in isotopic peaks (M and M+2) of approximately equal

intensity.

Distinguishing Isomers: A Spectroscopic Workflow

The differentiation of these isomers is a systematic process. The following diagram illustrates
the logical workflow for their identification using the spectroscopic data.
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Workflow for Isomer Differentiation
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Caption: Logical workflow for the spectroscopic identification of bromo-nitroacetophenone
isomers.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.
Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL
of a deuterated solvent (typically CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e 1H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 or 400 MHz
spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer
at a corresponding frequency (e.g., 75 or 100 MHz). Chemical shifts are reported in ppm
relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet.

o Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm~1. The
spectrum of a pure KBr pellet was used as a background.

Mass Spectrometry (MS)

 lonization Method: Electron lonization (El) was used at a standard energy of 70 eV.

e Analysis: The sample was introduced into the mass spectrometer, and the resulting mass-to-
charge ratios (m/z) of the molecular ion and fragment ions were recorded.

This guide provides a foundational dataset for the spectroscopic characterization of 2-bromo-5-
nitroacetophenone and its isomers. By comparing the unique patterns in their respective
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spectra, researchers can confidently identify these compounds in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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